2-Amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-Amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of cyclopropylamine with a thiazole derivative under controlled conditions. One common method includes the use of thiourea and α-haloketones as starting materials, which undergo cyclization to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent conversion to the final product. The reaction conditions often require precise temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to DNA or proteins, altering their function and leading to cell death or other outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- 2-Amino-1,3-thiazole-4-carboxylic acid
- 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-Amino-4-phenyl-1,3-thiazole-5-carboxylic acid .
Uniqueness
2-Amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development .
Biological Activity
2-Amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, biological effects, and relevant research findings.
Chemical Structure:
- CAS Number: 1256097-94-5
- Molecular Formula: C7H8N2O2S
- Molecular Weight: 184.2 g/mol
- Purity: ≥ 95%
The compound is synthesized through cyclization reactions involving cyclopropylamine and thioamide derivatives under controlled conditions. Common solvents include ethanol and methanol, often utilizing catalysts like hydrochloric acid or sulfuric acid.
Target Interactions:
Thiazole derivatives, including this compound, exhibit high affinity for various biological receptors. They can modulate enzymatic activity and influence multiple biochemical pathways, which may lead to either inhibition or promotion of specific biological functions.
Biochemical Pathways:
The compound's interactions can affect pathways related to cell proliferation, apoptosis, and inflammation. The specific effects depend on the target receptors and the cellular environment, including factors like pH and temperature.
Biological Activities
Research indicates that this compound may possess several promising biological activities:
Anticancer Activity:
Several studies have highlighted the compound's potential as an anticancer agent:
- A study evaluated various thiazole derivatives for their antiproliferative effects against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). Some derivatives showed significant activity with low toxicity towards normal cells .
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
This compound | A549 | 15.0 | Moderate |
This compound | HeLa | 12.5 | High |
This compound | HT29 | 10.0 | High |
Enzyme Inhibition:
The compound has been investigated for its ability to inhibit specific enzymes linked to cancer proliferation. For example, it may act as a selective inhibitor of certain kinases involved in tumor growth regulation .
Anti-inflammatory Effects:
Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways associated with chronic inflammation .
Case Studies
Case Study 1: Antitumor Efficacy
In a comparative study of thiazole derivatives, researchers synthesized a series of compounds based on the structure of 2-amino-thiazoles. One derivative demonstrated significant antiproliferative activity against K563 leukemia cells comparable to established chemotherapeutics like dasatinib . The study highlighted structure-activity relationships (SAR) that indicated specific substitutions on the thiazole ring enhanced anticancer efficacy.
Case Study 2: Selectivity Against Cancer Cells
Another investigation focused on the selectivity of thiazole derivatives against resistant cancer cell lines. The lead compound from this series exhibited high activity against melanoma and pancreatic cancer cells while sparing normal cells from toxicity. This selectivity is crucial for developing safer therapeutic agents .
Properties
IUPAC Name |
2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c8-7-9-4(3-1-2-3)5(12-7)6(10)11/h3H,1-2H2,(H2,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPUXTADODDRDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC(=N2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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